N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide

bioconjugation heterobifunctional cross-linker oxime ligation

N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide is a heterobifunctional, disulfide-cleavable cross-linking reagent. It features a tert-butyloxycarbonyl (t-Boc) protected aminooxy group that enables chemoselective oxime ligation with aldehydes or ketones upon deprotection, and a pyridyl disulfide moiety that reacts with free thiols to form a reducible disulfide bond.

Molecular Formula C15H22N2O4S2
Molecular Weight 358.5 g/mol
CAS No. 887407-46-7
Cat. No. B016374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide
CAS887407-46-7
SynonymsBoc-Aoa-NH-(CH2)2-S-S-Pyr
Molecular FormulaC15H22N2O4S2
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NOCC(=O)NCCSSC1=CC=CC=C1
InChIInChI=1S/C15H22N2O4S2/c1-15(2,3)21-14(19)17-20-11-13(18)16-9-10-22-23-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19)
InChIKeyRIDSVLSVPSGPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide (CAS 887407-46-7): A Heterobifunctional Disulfide-Cleavable Linking Reagent for Bioconjugation


N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide is a heterobifunctional, disulfide-cleavable cross-linking reagent [1]. It features a tert-butyloxycarbonyl (t-Boc) protected aminooxy group that enables chemoselective oxime ligation with aldehydes or ketones upon deprotection, and a pyridyl disulfide moiety that reacts with free thiols to form a reducible disulfide bond [2]. The compound is supplied as an oil with a molecular weight of 358.48 g/mol and a calculated LogP of 2.6, indicating moderate lipophilicity [3].

Why N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide Cannot Be Substituted with Generic Aminooxy or Disulfide Linkers


Generic substitution with simpler aminooxy linkers (e.g., (Boc-aminooxy)acetic acid) or standard disulfide cross-linkers (e.g., SPDP) disregards the critical orthogonal reactivity embedded in N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide [1]. The compound uniquely combines a protected aminooxy group for bioorthogonal aldehyde/ketone conjugation with an activated pyridyl disulfide for controlled, reducible thiol coupling in a single, defined spacer architecture [2]. This dual functionality is essential for stepwise, site-directed bioconjugation strategies where both oxime ligation and disulfide exchange must be executed sequentially without cross-reactivity [3].

Quantitative Differentiation Evidence for N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide


Dual Orthogonal Reactivity: Protected Aminooxy + Pyridyl Disulfide vs. Single-Function Linkers

N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide integrates two bioorthogonal reactive groups in a single molecule: a t-Boc-protected aminooxy group (deprotectable under acidic conditions for aldehyde/ketone conjugation via stable oxime bond) and a pyridyl disulfide group (for thiol-disulfide exchange). In contrast, the widely used cross-linker SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate, MW 312.36) uses an NHS ester for amine reactivity, which cannot achieve the chemoselective oxime ligation required for aldehyde-tag or glycan conjugation strategies [1]. (Boc-aminooxy)acetic acid (MW 191.18) offers the aminooxy functionality but lacks the thiol-reactive disulfide, preventing its use as a cleavable cross-linker . The target compound's unique orthogonal reactivity profile enables sequential, site-directed conjugation that is not achievable with either comparator alone.

bioconjugation heterobifunctional cross-linker oxime ligation

Molecular Properties Comparison: Lipophilicity and Hydrogen Bonding Profile for Membrane Permeability Assessment

The computed LogP (XLogP3) of N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide is 2.6, with a hydrogen bond donor count of 2 and acceptor count of 6 [1]. In comparison, the simpler linker (Boc-aminooxy)acetic acid has a LogP of approximately 0.5 and only 1 donor and 4 acceptors, making it significantly more hydrophilic [2]. The higher LogP and balanced donor/acceptor profile of the target compound confer moderate lipophilicity, which may enhance passive membrane permeability relative to more polar aminooxy linkers while maintaining sufficient aqueous compatibility for bioconjugation [1].

drug delivery ADC linker design physicochemical properties

Spacer Arm Architecture: Defined Ethyl-Carbamoyl Linker vs. PEG-Based Alternatives

N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide features a defined hydrocarbon spacer (ethyl-carbamoyl bridge) between the aminooxyacetamide core and the disulfide bond, resulting in a predicted extended length of approximately 12-14 Å from the aminooxy oxygen to the disulfide sulfur . In contrast, analogous heterobifunctional linkers such as Boc-aminooxy-ethyl-SS-propanol (CAS 2128735-21-5) lack the carbamoyl NH, potentially altering hydrogen bonding capacity and rigidity . PEG-based aminooxy linkers (e.g., t-Boc-Aminooxy-PEG3-S-Ac, MW ~367.5) provide greater aqueous solubility via the PEG spacer but have a longer and more flexible backbone, which may reduce conjugation precision in sterically constrained environments .

cross-linker spacer conjugation distance ADC linker

Primary Literature Provenance: A Carbohydrate Chemistry Tool with Documented Conjugation Utility

N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide is cited in the primary research literature by Guillaumie et al. (Carbohydrate Research, 2003, 338, 1951) [1]. The compound was developed and utilized as a disulfide-cleavable linking reagent in carbohydrate chemistry, specifically for oligosaccharide-related conjugation and immobilization applications. This peer-reviewed provenance distinguishes it from many commercially available linkers that lack published synthetic methodology or documented application validation.

oligosaccharide immobilization glycoconjugate synthesis solid-phase chemistry

N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide: Recommended Research and Industrial Application Scenarios


Aldehyde-Tag or Glycan-Directed Bioconjugation with Reducible Cross-Linking

For researchers engineering aldehyde-tagged proteins or working with glycoproteins where periodate-oxidized glycans generate aldehyde handles, N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide is the bifunctional reagent of choice [1]. Its protected aminooxy group can be selectively deprotected and reacted with aldehydes to form stable oxime bonds, while the pyridyl disulfide enables subsequent thiol coupling to a partner molecule (e.g., a fluorescent probe, toxin, or PEG polymer). The disulfide bridge remains stable in extracellular conditions but can be reduced intracellularly by glutathione, enabling controlled payload release [2].

Stepwise Synthesis of Antibody-Drug Conjugate (ADC) Intermediates Requiring Orthogonal Chemistries

In ADC development where site-specific conjugation is desired, this compound serves as a modular intermediate [1]. The aminooxy group can be conjugated to an aldehyde-functionalized antibody (introduced via formylglycine-generating enzyme or periodate oxidation), while the pyridyl disulfide reacts with a thiol-containing cytotoxic payload [2]. This sequential, orthogonal approach minimizes homodimerization side-products that frequently occur when using single-chemistry linkers such as bis-maleimide or bis-NHS ester reagents.

Oligosaccharide Immobilization on Solid Supports for Glycomics Sample Preparation

Building on the original Guillaumie et al. (2003) work, this compound is well-suited for immobilizing reducing oligosaccharides onto thiol-functionalized solid supports (e.g., thiol-agarose, gold surfaces) via oxime bond formation followed by disulfide anchoring [1]. The cleavable disulfide enables on-bead enrichment and subsequent release under mild reducing conditions (DTT or TCEP), facilitating MALDI-TOF MS analysis of captured glycans without harsh elution conditions that could degrade labile modifications such as sialic acids or sulfates.

Controlled Cross-Linking of Peptide-Drug Conjugates with Defined Spacer Geometry

The intermediate spacer length (~12-14 Å) and moderate lipophilicity (LogP 2.6) make this compound suitable for peptide-drug conjugates where precise control over the distance between the peptide targeting moiety and the drug payload is critical [1]. The ethyl-carbamoyl backbone provides sufficient rigidity to maintain spatial separation while the rotatable bonds allow adaptation to binding pocket constraints, offering a balance not achievable with ultra-short linkers (e.g., SPDP, ~8 Å) or highly flexible PEG linkers (e.g., PEG3, ~20 Å) [2].

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